Cas no 85-52-9 (2-Benzoylbenzoic acid)

2-Benzoylbenzoic acid structure
2-Benzoylbenzoic acid structure
2-Benzoylbenzoic acid
85-52-9
C14H10O3
226.227404117584
MFCD00002472
34349
6813

2-Benzoylbenzoic acid Properties

Names and Identifiers

    • 2-Benzoylbenzoic acid
    • 2-Beznoylbenzoic acid
    • 2-Carboxybenzophenone
    • Benzophenone-2-carboxylic acid~2-Carboxybenzophenone
    • o-Benzoylbenzoicacid
    • 1-carboxy-2-phenylcarbonylbenzene
    • 2-benzoyl-benzoicaci
    • benzoylbenzoic acid
    • carboxybenzophenone
    • OBBA
    • o-benzoyl-benzoicaci
    • ortho-benzoyl benzoic acid
    • RARECHEM AL BO 1426
    • skp10a
    • Benzophenone-2-carboxylic Acid
    • Benzoicacid, o-benzoyl- (8CI)
    • 2-Benzoquinonecarboxylic acid
    • Benzophenone-2-carbonic acid
    • NSC 6646
    • SKP 10AT
    • o-Carboxybenzophenone
    • Benzophenone-2-carboxylicacid
    • Ortho-benzoylbenzoic acid
    • SKP 10A
    • o-Benzoylbenzoic acid
    • Benzoic acid, 2-benzoyl-
    • Benzoic acid, o-benzoyl-
    • 2-(phenylcarbonyl)benzoic acid
    • 2-BenzoYl-Benzoic Acid
    • FGTYTUFKXYPTML-UHFFFAOYSA-N
    • 1N20Y812XW
    • 2-Benzoylbenzoic ac
    • SR-01000596918-1
    • Benzoylbenzoesaure
    • BB 0220554
    • InChI=1/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17
    • LS-36099
    • MFCD00002472
    • E80960
    • BBL007937
    • Oprea1_391180
    • IDI1_010292
    • NSC-6646
    • FT-0611294
    • CHEMBL196812
    • 2-BENZOQUINONECARBOXYLIC ACID [HSDB]
    • EU-0033235
    • (pR)-2-Benzoylbenzoic acid
    • (pS)-2-Benzoylbenzoic acid
    • EINECS 201-612-2
    • NSC6646
    • Benzoic acid, benzoyl-
    • AKOS000118995
    • UNII-1N20Y812XW
    • CS-0070866
    • CCG-202854
    • o-benzoyl benzoic acid
    • benzoyl benzoic acid
    • STR03489
    • Q-200252
    • HSDB 5249
    • B0103
    • AG-205/01795007
    • SR-01000596918
    • 85-52-9
    • AC-2859
    • DTXSID6058924
    • EN300-19131
    • SCHEMBL76332
    • HMS1424O05
    • STK387490
    • IFLab1_004537
    • AI3-15222
    • 2-benzoyl benzoic acid
    • 2-Benzoylbenzoic acid, 98%
    • 2-benzoylbenzoesyre
    • 27458-06-6
    • BRN 1107841
    • o-benzoyl-benzoic acid
    • F0902-7613
    • BDBM50174202
    • Q27252633
    • 4-10-00-02977 (Beilstein Handbook Reference)
    • 0-benzoyl benzoic acid
    • Z104472890
    • 2-Benzoylbenzoic acid (ACI)
    • Benzoic acid, o-benzoyl- (8CI)
    • NS00022843
    • DB-323740
    • 2-BenzoylbenzoicAcid
    • +Expand
    • MFCD00002472
    • FGTYTUFKXYPTML-UHFFFAOYSA-N
    • 1S/C14H10O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9H,(H,16,17)
    • O=C(C1C(C(C2C=CC=CC=2)=O)=CC=CC=1)O
    • 1107841

Computed Properties

  • 226.06300
  • 1
  • 3
  • 3
  • 226.063
  • 17
  • 292
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • nothing
  • 0
  • 54.4

Experimental Properties

  • 2.61580
  • 54.37000
  • 1.5767 (estimate)
  • 257-265 °C(lit.)
  • 128.0 to 131.0 deg-C
  • 257°C
  • Powder
  • It is easily soluble in ethanol and ether, soluble in hot benzene and lye, and precipitated in acid.
  • 1.2022 (rough estimate)

2-Benzoylbenzoic acid Security Information

2-Benzoylbenzoic acid Customs Data

  • 2918300090
  • China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2-Benzoylbenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ACG-25g
2-Benzoylbenzoic acid
85-52-9 98%
25g
$11.00 2024-04-21
A2B Chem LLC
AB52576-25g
2-Benzoylbenzoic acid
85-52-9 98%
25g
$10.00 2024-04-19
Aaron
AR003AKS-100g
2-Benzoylbenzoic acid
85-52-9 98%
100g
$4.00
abcr
AB113903-500g
2-Benzoylbenzoic acid, 98%; .
85-52-9 98%
500g
€93.80
Ambeed
A833753-25g
2-Benzoylbenzoic acid
85-52-9 98%
25g
$13.0 2024-07-24
Chemenu
CM158372-100g
2-Benzoylbenzoic acid
85-52-9 95+%
100g
$58 2022-06-10
Enamine
EN300-19131-0.05g
2-benzoylbenzoic acid
85-52-9 95%
0.05g
$19.0 2023-09-17
eNovation Chemicals LLC
D565373-250g
2-Benzoylbenzoic Acid
85-52-9 97%
250g
$200 2022-09-02
Life Chemicals
F0902-7613-0.25g
2-Benzoylbenzoic acid
85-52-9 95%+
0.25g
$18.0 2023-09-07
Matrix Scientific
140083-1g
2-Benzoylbenzoic acid, 95%+
85-52-9 95%
1g
$101.00 2023-09-10

2-Benzoylbenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  8 h, 75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Construction of Cyclopenta[b]naphthalenol Frameworks by Weinreb Amide-Directed Umpolung Ring Opening of Methylenecyclopropanes
Wei, Hao-Zhao; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3948-3953

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water
Reference
Neighboring group participation by a carbonyl group in the hydrolysis of methyl benzil-2-carboxylates
Bowden, Keith; et al, Journal of the Chemical Society, 1992, (1), 5-6

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Aluminum chloride ;  heated; 3 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Reference
Design, characterization, computational studies, and pharmacological evaluation of substituted-N'-[(1E) substituted-phenylmethylidene]benzohydrazide analogs
Bala, Suman; et al, Medicinal Chemistry Research, 2013, 22(6), 2755-2767

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Friedel and Craft' reaction-the preparation of e-benzoylbenzoic acid and benzophenone
Rubidge, C. R.; et al, Journal of the American Chemical Society, 1914, 36, 732-7

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium tetrachloroaluminate ;  4 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
An alternative route to syntheses of aryl keto acids in a chloroaluminate ionic liquid
Mohile, Swapnil S.; et al, Journal of Chemical Research, 2003, (10), 650-651

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chromium trioxide
Reference
Thermal transformations of acenic meso-photooxides. I. Photooxides of 9-phenyl- and 9-methylanthracene
Rigaudy, Jean; et al, Bulletin de la Societe Chimique de France, 1976, 493, 493-500

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Sodium carbonate ,  Cobalt, dichloro[4′-(4-pyridinyl)-2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′]-, hydr… Solvents: Water ;  7 h, 70 °C
Reference
Benzylic oxidation catalyzed by cobalt (II)-terpyridine coordination polymers
Liu, Jianqi; et al, Youji Huaxue, 2021, 41(11), 4409-4414

Synthetic Circuit 8

Reaction Conditions
Reference
Condensations involving the metalation of the 3-position of 3-phenylphthalide by means of alkali amides. Carbonation of phthalide
Hauser, Charles R.; et al, Journal of Organic Chemistry, 1958, 23, 861-5

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Reference
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium dichromate
Reference
Reduction of 1-oxo-4-aryl-2,3-benzoxazines by complex metal hydrides
Pavlova, L. A.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(11), 2405-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Boron trifluoride etherate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  5 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 100 °C
Reference
Synthesis of biaryl imino/keto carboxylic acids via aryl amide directed C-H activation reaction
Zhang, Nana; et al, Chemical Communications (Cambridge, 2013, 49(82), 9464-9466

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Silver carbonate Solvents: Acetonitrile ;  60 min, 60 °C
Reference
Silver-catalyzed decarboxylative acylation of arylglyoxylic acids with arylboronic acids
Cheng, Kai; et al, RSC Advances, 2014, 4(89), 48698-48702

Synthetic Circuit 13

Reaction Conditions
Reference
Reductive cyclization of keto acids to polycyclic aromatic hydrocarbons by hydroiodic acid-red phosphorus
Platt, Karl L.; et al, Journal of Organic Chemistry, 1981, 46(12), 2601-3

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Visible light-mediated hydrogen atom transfer and proton transfer for the conversion of (2-vinylaryl)methanol derivatives to aryl aldehydes or aryl ketones
Yan, Jun; et al, Organic Chemistry Frontiers, 2023, 10(23), 5876-5885

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr) Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt → -20 °C; -20 °C; -20 °C → rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 12 - 14, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Metal- and Oxidant-Free Electrosynthesis of Heterocycles from 1,2-Diarylalkene Derivatives
Yu, Eunsoo ; et al, Advanced Synthesis & Catalysis, 2022, 364(23), 4088-4096

Synthetic Circuit 16

Reaction Conditions
Reference
Alkylaluminum compounds. XXVIII. The behavior of anhydrides and esters toward triphenylaluminum
Alberola, A.; et al, Anales de Quimica, 1982, 78(2), 159-65

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
o-Benzoylbenzoic acids by the reaction of lithium 2-lithiobenzoates with acid chlorides. A contribution to the chemistry of alizarin and podophyllotoxin
Parham, William E.; et al, Journal of Organic Chemistry, 1981, 46(6), 1057-61

Synthetic Circuit 18

Reaction Conditions
Reference
Acid azides. IV. Acid catalyzed double route decomposition of acid azides in polyphosphoric/carboxylic acid mixture
Fahmy, A. F. M.; et al, Egyptian Journal of Chemistry, 1979, 19(6), 937-44

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene
Reference
Acid azides: part V - Lewis acid- and base-catalyzed decompositions of azides
Fahmy, A. F.; et al, Indian Journal of Chemistry, 1977, (3), 252-4

Synthetic Circuit 20

Reaction Conditions
Reference
o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis
Edgar, Kevin J.; et al, Journal of Organic Chemistry, 1982, 47(8), 1585-7

Synthetic Circuit 21

Reaction Conditions
Reference
Photoenolization. XI. Photooxidation of o-methylbenzophenones
Pfau, Michel; et al, Bulletin de la Societe Chimique de France, 1983, 164, 164-9

Synthetic Circuit 22

Reaction Conditions
Reference
Preparation of aroylbenzoic acid. Reaction of aryllithium reagents with phthalic anhydride
Parham, William E.; et al, Journal of Organic Chemistry, 1976, 41(7), 1268-9

Synthetic Circuit 23

Reaction Conditions
Reference
Phthalic Anhydride
Santhanam, Balaji; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water
Reference
Synthesis of isoquinoline derivatives. II
Krabbe, Walter; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1938, 71, 64-76

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
Reference
Glycosyl o-[1-(p-MeO-Phenyl)vinyl]benzoates (PMPVB) as Easily Accessible, Stable, and Reactive Glycosyl Donors for O-, S-, and C-Glycosylation under Bronsted Acid Catalysis
Halder, Suvendu; et al, Journal of Organic Chemistry, 2022, 87(11), 7033-7055

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